molecular formula C18H26Cl2N4O B12755232 4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride CAS No. 118269-92-4

4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12755232
CAS No.: 118269-92-4
M. Wt: 385.3 g/mol
InChI Key: QJJWWBPVWROKLO-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, an ethanamine group, and a pyridazinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the morpholineethanamine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted morpholineethanamine derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(2-methylphenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine derivatives: These compounds share the morpholineethanamine core but differ in their substituents.

    Pyridazinyl compounds: Compounds with the pyridazinyl moiety, which exhibit similar chemical properties.

Properties

CAS No.

118269-92-4

Molecular Formula

C18H26Cl2N4O

Molecular Weight

385.3 g/mol

IUPAC Name

4-methyl-6-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C18H24N4O.2ClH/c1-14-5-3-4-6-16(14)17-13-15(2)18(21-20-17)19-7-8-22-9-11-23-12-10-22;;/h3-6,13H,7-12H2,1-2H3,(H,19,21);2*1H

InChI Key

QJJWWBPVWROKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C(=C2)C)NCCN3CCOCC3.Cl.Cl

Origin of Product

United States

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